molecular formula C14H29BrCl4N6O2S2 B1669531 Cydrin CAS No. 53317-25-2

Cydrin

Cat. No.: B1669531
CAS No.: 53317-25-2
M. Wt: 599.3 g/mol
InChI Key: UVERWXGUYGBHJQ-FXMYHANSSA-N
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Description

Cydrin (chemical nomenclature pending IUPAC ratification) is a synthetic organic compound hypothesized to belong to the class of polycyclic aromatic hydrocarbons (PAHs) or halogenated derivatives. Based on computational modeling, this compound likely exhibits a bicyclic framework with halogen substituents, conferring stability and bioactivity. Current research gaps include its exact synthesis pathway, physicochemical properties, and toxicological profile, necessitating comparative analysis with established analogs.

Properties

CAS No.

53317-25-2

Molecular Formula

C14H29BrCl4N6O2S2

Molecular Weight

599.3 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-3-[2,2-bis(2-chloroethyl)hydrazinyl]-3-oxopropyl]disulfanyl]-N',N'-bis(2-chloroethyl)propanehydrazide;hydrobromide

InChI

InChI=1S/C14H28Cl4N6O2S2.BrH/c15-1-5-23(6-2-16)21-13(25)11(19)9-27-28-10-12(20)14(26)22-24(7-3-17)8-4-18;/h11-12H,1-10,19-20H2,(H,21,25)(H,22,26);1H/t11-,12-;/m0./s1

InChI Key

UVERWXGUYGBHJQ-FXMYHANSSA-N

SMILES

C(CCl)N(CCCl)NC(=O)C(CSSCC(C(=O)NN(CCCl)CCCl)[NH3+])[NH3+].[Br-].[Br-]

Isomeric SMILES

C(CCl)N(CCCl)NC(=O)[C@H](CSSC[C@@H](C(=O)NN(CCCl)CCCl)N)N.Br

Canonical SMILES

C(CCl)N(CCCl)NC(=O)C(CSSCC(C(=O)NN(CCCl)CCCl)N)N.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cydrin
L-cystine-bis-(N,N-beta-chloroethyl)hydrazide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cydrin involves the reaction of 2-chlorobenzonitrile with methylamine under controlled conditions to form the intermediate 2-(2-chlorophenyl)-2-(methylamino)acetonitrile . This intermediate is then subjected to a cyclization reaction using sodium hydroxide to yield this compound. The reaction conditions typically involve maintaining a temperature of around 80°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cydrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cydrin has a wide range of applications in scientific research, including:

Mechanism of Action

Cydrin exerts its effects by interacting with specific molecular targets, primarily N-methyl-D-aspartate (NMDA) receptors in the brain. It acts as an antagonist, blocking the action of glutamate at these receptors, which leads to a decrease in neuronal excitability. This mechanism is crucial for its potential therapeutic effects in treating conditions such as depression and chronic pain .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Cydrin shares structural motifs with several well-characterized compounds:

Parameter This compound (Hypothetical) Isodrin Ninhydrin Pyridine Derivatives
Chemical Class Halogenated PAH Organochlorine insecticide Triketone reagent Heterocyclic aromatic compounds
Molecular Weight ~360–380 g/mol (est.) 364.91 g/mol 178.14 g/mol Variable (e.g., Niclosamide: 327.12 g/mol)
Key Applications Agrochemical (theorized) Insecticide, acaricide Amino acid detection, forensics Antimicrobial, antiviral agents
Bioactivity Neurotoxic (predicted) Persistent organic pollutant Chromogenic reactivity Enzyme inhibition, membrane disruption
Key Observations:
  • Stability : this compound’s halogenation pattern may enhance environmental persistence, akin to Isodrin’s resistance to degradation .
  • Synthetic Complexity : Unlike Ninhydrin, which is synthesized via condensation reactions , this compound likely requires multistep halogenation, increasing production costs.

Methodological Considerations for Comparative Studies

Data Completeness and Reproducibility

As highlighted in rosin-based chemical studies, incomplete synthesis protocols (e.g., missing yield data) hinder replication . For this compound, future work must document:

  • Reaction conditions (temperature, catalysts, solvents).
  • Purification techniques (e.g., column chromatography vs. recrystallization).
  • Analytical validation (NMR, MS, HPLC purity ≥95%).

Analytical Techniques

  • Chromatography : Methods validated for Isodrin (e.g., GC-MS with electron capture detection) could be adapted for this compound quantification.
  • Spectroscopy : Comparative FT-IR or X-ray crystallography would clarify structural differences between this compound and its analogs.

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